Aniline, 4-bromo-N-(4-pyridylmethylene)- Aniline, 4-bromo-N-(4-pyridylmethylene)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16103027
InChI: InChI=1S/C12H9BrN2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-9H
SMILES:
Molecular Formula: C12H9BrN2
Molecular Weight: 261.12 g/mol

Aniline, 4-bromo-N-(4-pyridylmethylene)-

CAS No.:

Cat. No.: VC16103027

Molecular Formula: C12H9BrN2

Molecular Weight: 261.12 g/mol

* For research use only. Not for human or veterinary use.

Aniline, 4-bromo-N-(4-pyridylmethylene)- -

Specification

Molecular Formula C12H9BrN2
Molecular Weight 261.12 g/mol
IUPAC Name N-(4-bromophenyl)-1-pyridin-4-ylmethanimine
Standard InChI InChI=1S/C12H9BrN2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-9H
Standard InChI Key QKQIZDZKMNKOAI-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N=CC2=CC=NC=C2)Br

Introduction

Chemical Identity and Synthesis

Molecular Structure and Nomenclature

The compound, systematically named 4-bromo-N-[(E)-pyridin-4-ylmethylene]aniline, is a bidentate Schiff base with the formula C₁₂H₉BrN₂ . Its structure features a 4-bromophenyl group linked via an imine (–CH=N–) bridge to a pyridyl moiety (Figure 1).

Synthesis Methodology

The synthesis involves refluxing equimolar amounts of 4-bromoaniline and pyridine-4-carbaldehyde in ethanol for 6 hours . The reaction proceeds via nucleophilic addition-elimination, yielding the Schiff base in 73% after recrystallization . Eco-friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) are increasingly used to reduce environmental impact .

Reaction Scheme:

4-Bromoaniline+Pyridine-4-carbaldehydeEthanol, ΔC₁₂H₉BrN₂+H₂O\text{4-Bromoaniline} + \text{Pyridine-4-carbaldehyde} \xrightarrow{\text{Ethanol, Δ}} \text{C₁₂H₉BrN₂} + \text{H₂O}

Structural and Crystallographic Analysis

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic lattice (P2₁/c) with unit cell parameters:

  • a=19.2197(12)A˚a = 19.2197(12)\, \text{Å}

  • b=4.8579(3)A˚b = 4.8579(3)\, \text{Å}

  • c=11.4679(9)A˚c = 11.4679(9)\, \text{Å}

  • β=106.880(4)\beta = 106.880(4)^\circ

  • V=1024.60(12)A˚3V = 1024.60(12)\, \text{Å}^3, Z=4Z = 4 .

Key Structural Features:

  • Planar Geometry: The benzene and pyridine rings are nearly coplanar (dihedral angle = 19.2°) .

  • Intermolecular Interactions: C–H···Br hydrogen bonds (3.601 Å) and Br···Br contacts (3.5115 Å) stabilize the crystal lattice .

Table 1: Selected Bond Lengths and Angles

ParameterValue (Å or °)
C6–N2 (imine)1.281(4)
N1–C5 (pyridyl)1.341(4)
Dihedral Angle19.2°
Br···Cg (π-stacking)3.601(2)

Coordination Chemistry and Catalytic Applications

Metal Complex Formation

The ligand coordinates transition metals (e.g., Ru²⁺) via pyridyl and imine nitrogen atoms. A notable example is trans-bis{4-bromo-N-(pyridin-2-ylmethylene)aniline}dichloridoruthenium(II) ([RuCl₂(C₁₂H₉BrN₂)₂]) .

Coordination Geometry:

  • Octahedral: Ru²⁺ is chelated by two ligands in the equatorial plane and two chloride ligands axially .

  • Bond Parameters: Ru–N = 2.073–2.084 Å; Ru–Cl = 2.3908 Å .

Catalytic Activity

Ru(II) complexes facilitate Heck cross-coupling reactions, achieving 100% conversion in C–C bond formation . The ligand’s electron-withdrawing bromine group enhances oxidative catalysis .

Physicochemical Properties

Spectroscopic Data

  • ¹³C NMR (CDCl₃): δ 148.2 (C=N), 139.5 (pyridyl C4), 131.8 (Br–C), 123.4–129.7 (aromatic C) .

  • IR (KBr): ν 1615 cm⁻¹ (C=N), 1580 cm⁻¹ (C=C aromatic) .

Thermal Stability

The compound decomposes at 220°C (TGA), with a melting point of 69°C .

Emerging Applications

Materials Science

  • Nonlinear Optics (NLO): The planar conjugated system enables second-harmonic generation (SHG) efficiency .

  • Dielectric Materials: Low dielectric loss (tanδ=0.012\tan \delta = 0.012) makes it suitable for electronic displays .

Biomedical Research

Mannich adducts derived from this compound show antimicrobial activity against S. aureus (MIC = 12.5 µg/mL) .

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